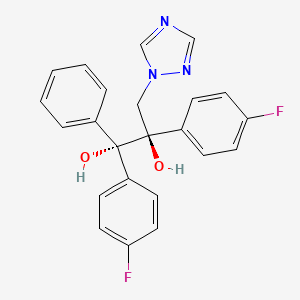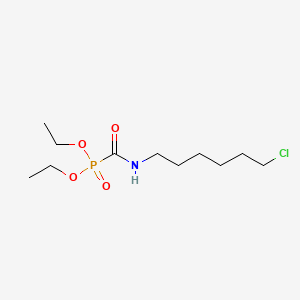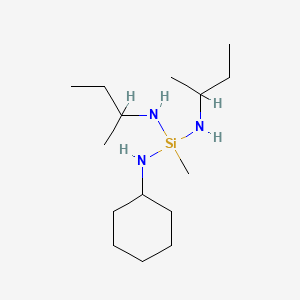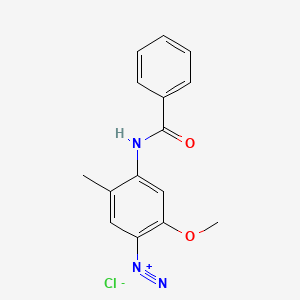
Phellodenol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phellodenol A is a naturally occurring coumarin derivative found in the leaves of Phellodendron amurense var. wilsonii . Coumarins are a class of phenolic substances known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, specifically, has garnered attention for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phellodenol A involves the use of specific starting materials and reagents to achieve the desired coumarin structure. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation reactions . The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the formation of the coumarin ring.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Phellodendron amurense var. wilsonii . This process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Alternatively, large-scale synthesis using optimized reaction conditions and catalysts can be employed to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Phellodenol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities to this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: Phellodenol A serves as a valuable intermediate in the synthesis of other coumarin derivatives with enhanced biological activities.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phellodenol A involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:
Enzyme Inhibition: this compound can inhibit enzymes like reverse transcriptase and integrase, which are crucial for viral replication.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Marmezin: Known for its antifungal and antimicrobial properties.
Xanthyletin: Exhibits significant anticancer and antiviral activities.
Scopoletin: Active against Mycobacterium tuberculosis with notable antimicrobial effects.
Eigenschaften
CAS-Nummer |
612086-85-8 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
7-hydroxy-6-(2-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2 |
InChI-Schlüssel |
UNMQLUGEYMJJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



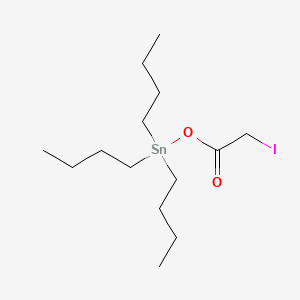
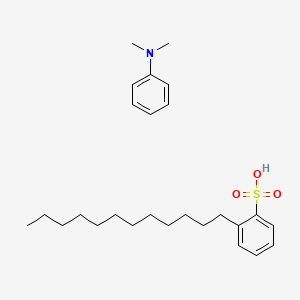
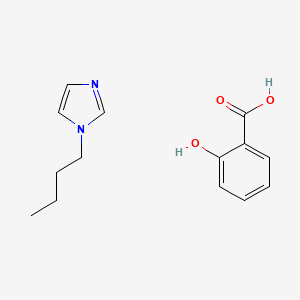



![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)

